molecular formula C7H6BrFO B1446474 4-Bromo-3-fluoro-2-methylphenol CAS No. 1262516-23-3

4-Bromo-3-fluoro-2-methylphenol

Cat. No.: B1446474
CAS No.: 1262516-23-3
M. Wt: 205.02 g/mol
InChI Key: BOINEAWTTLAFEN-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-methylphenol (CAS Registry Number: 1262516-23-3 ) is a halogenated phenolic compound that serves as a versatile building block in advanced organic synthesis. Its molecular structure, featuring bromo, fluoro, and methyl substituents on a phenol ring, makes it a valuable precursor for constructing complex molecules, particularly in the development of functional materials and active pharmaceutical ingredients (APIs). This compound is especially useful in the synthesis of Schiff base ligands. Research on structurally similar molecules, such as derivatives of 5-bromo-4-fluoro-2-hydroxybenzaldehyde, demonstrates their application in creating compounds studied for their electronic and optical properties . These Schiff bases can be characterized by techniques like FT-IR and UV-Vis spectroscopy, and their molecular and electronic properties can be investigated using Density Functional Theory (DFT) calculations . The presence of multiple halogens allows for further functionalization via cross-coupling reactions, enabling the creation of diverse molecular architectures for specialized research applications. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-fluoro-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOINEAWTTLAFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Strategies for the Chemical Synthesis of 4-Bromo-3-fluoro-2-methylphenol

The synthesis of this compound presents a unique challenge due to the need for precise control over the regioselectivity of the halogenation process. The presence of three different substituents on the benzene (B151609) ring—a hydroxyl group, a fluorine atom, and a methyl group—each influencing the position of incoming electrophiles, necessitates a careful selection of synthetic strategies.

Direct Halogenation Approaches to Phenolic Systems

Direct halogenation of a phenolic precursor, such as 3-fluoro-2-methylphenol (B1296599), is a primary consideration for the synthesis of this compound. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is also an activating, ortho-, para-director. The fluorine atom, being a halogen, is a deactivating but ortho-, para-directing group. The interplay of these directing effects determines the final position of the incoming bromine atom.

In electrophilic aromatic substitution reactions, the hydroxyl group's strong activating effect typically dominates, directing the incoming electrophile to the positions ortho and para to it. In the case of 3-fluoro-2-methylphenol, the positions ortho to the hydroxyl group are C2 and C6, and the para position is C4. The C2 position is already occupied by a methyl group, and the C6 position is sterically unhindered. The para position (C4) is a potential site for bromination. The fluorine at C3 and the methyl at C2 also influence the electron density of the aromatic ring. The methyl group further activates the ortho (C3) and para (C6) positions relative to itself, while the fluorine atom directs ortho (C2, C4) and para (C6). The cumulative effect of these substituents makes the C4 position a likely target for bromination due to the strong para-directing effect of the hydroxyl group and the ortho-directing effect of the fluorine atom, leading to the desired product.

Common brominating agents for such transformations include molecular bromine (Br₂) in various solvents and N-bromosuccinimide (NBS). The choice of solvent is critical in controlling the reactivity and selectivity of the bromination. organicchemistrytutor.comnih.gov Polar solvents can enhance the electrophilicity of the brominating agent, potentially leading to over-bromination, while non-polar solvents offer milder reaction conditions. For a regioselective bromination, a non-polar solvent like dichloromethane (B109758) or carbon tetrachloride at low temperatures would be a logical starting point. The use of a Lewis acid catalyst might also be employed to enhance selectivity.

A general procedure for the bromination of a phenol (B47542) might involve dissolving the phenolic substrate in a suitable solvent, cooling the mixture, and then adding the brominating agent dropwise. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction would be quenched, and the product isolated and purified.

Multi-step Synthetic Routes from Readily Available Precursors

An alternative to direct halogenation is a multi-step synthesis, which can offer better control over the regiochemistry. A plausible route could commence from a readily available substituted aniline, such as 3-fluoro-2-methylaniline. This approach is suggested by a patent for a similar compound, 2-bromo-4-fluoro-6-methylphenol, which starts with the corresponding aniline. researchgate.net

A potential multi-step synthesis for this compound could involve the following sequence:

Bromination of the Aniline: The starting aniline, 3-fluoro-2-methylaniline, could be brominated. The amino group is a powerful activating and ortho-, para-directing group. This would likely direct the bromine to the para position (C6) or one of the ortho positions (C2, C4). Given the substitution pattern, the C4 position is a probable site for bromination to yield 4-bromo-3-fluoro-2-methylaniline (B2806307).

Diazotization: The resulting 4-bromo-3-fluoro-2-methylaniline would then undergo diazotization, where the amino group is converted into a diazonium salt using a reagent like sodium nitrite (B80452) in the presence of a strong acid.

Hydrolysis: The diazonium salt is then hydrolyzed, typically by heating in an aqueous acidic solution, to replace the diazonium group with a hydroxyl group, yielding the target molecule, this compound.

This multi-step approach, while longer, can be advantageous in preventing the formation of isomeric byproducts that might arise from the direct halogenation of the phenol.

Regioselective Synthesis Considerations in Halogenated Phenols

The regioselective synthesis of polysubstituted phenols, particularly those containing multiple halogens, is a significant challenge in organic chemistry. The directing effects of the existing substituents must be carefully considered to achieve the desired isomer.

In the context of this compound, the key to regioselectivity lies in understanding the cumulative influence of the -OH, -F, and -CH₃ groups. wikipedia.orgyoutube.comyoutube.comimperial.ac.uk

SubstituentPositionActivating/DeactivatingDirecting Effect
-OH1Strongly ActivatingOrtho, Para
-F3DeactivatingOrtho, Para
-CH₃2ActivatingOrtho, Para

Strategies to enhance regioselectivity can include the use of bulky brominating agents to favor substitution at less sterically hindered positions, or the use of protecting groups to temporarily block certain reactive sites. However, for the synthesis of this compound, the inherent directing effects of the existing substituents appear to favor the desired isomer.

Mechanistic Studies of Reactions Leading to the Chemical Compound

The formation of this compound via direct bromination of 3-fluoro-2-methylphenol proceeds through an electrophilic aromatic substitution mechanism. This well-established mechanism involves several key steps:

Generation of the Electrophile: The brominating agent, whether it be molecular bromine or a species derived from NBS, generates a bromine cation (Br⁺) or a polarized complex that acts as the electrophile. In the case of Br₂, a Lewis acid catalyst can assist in polarizing the Br-Br bond.

Nucleophilic Attack: The electron-rich aromatic ring of 3-fluoro-2-methylphenol acts as a nucleophile and attacks the electrophilic bromine species. This attack is directed by the combined electronic effects of the hydroxyl, fluoro, and methyl groups, with the C4 position being the most likely point of attack. This step results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.

Deprotonation and Aromatization: A base in the reaction mixture, which could be the solvent or the counter-ion of the brominating agent, removes a proton from the carbon atom that formed the new C-Br bond. This deprotonation step restores the aromaticity of the ring and yields the final product, this compound.

The stability of the intermediate sigma complex is a key factor in determining the regioselectivity of the reaction. The positive charge in the sigma complex is delocalized through resonance. When the bromine attacks the C4 position, the positive charge can be delocalized onto the carbon bearing the hydroxyl group, where the oxygen's lone pairs can provide significant resonance stabilization. This stabilization is a major reason for the strong para-directing effect of the hydroxyl group.

Derivatization and Scaffold Construction Utilizing this compound

The presence of a reactive phenolic hydroxyl group and a bromine atom makes this compound a valuable building block for the synthesis of more complex molecules. The bromine atom can participate in various cross-coupling reactions, while the hydroxyl group can be derivatized in numerous ways.

Synthesis of Schiff Base Derivatives Incorporating the Phenol Moiety

One important class of derivatives that can be synthesized from phenolic compounds are Schiff bases. Schiff bases, characterized by the presence of an imine or azomethine group (-C=N-), are formed by the condensation of a primary amine with an aldehyde or a ketone. While this compound itself is not an aldehyde or ketone, it can be a precursor to one, or it can be incorporated into a Schiff base structure through other synthetic routes.

A common method for preparing Schiff bases from phenols involves the condensation of a salicylaldehyde (B1680747) derivative (a 2-hydroxybenzaldehyde) with a primary amine. To synthesize a Schiff base from this compound, one could first introduce a formyl group (-CHO) onto the aromatic ring, likely at the C6 position, to create a substituted salicylaldehyde. This formylated phenol could then be reacted with a variety of primary amines to yield a diverse library of Schiff base derivatives.

The general synthesis of a Schiff base from a substituted salicylaldehyde and a primary amine typically involves refluxing the two components in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid. nih.govresearchgate.netjetir.org The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond.

The resulting Schiff bases, incorporating the 4-bromo-3-fluoro-2-methylphenyl moiety, would be of interest for their potential applications in coordination chemistry, as ligands for metal complexes, and in medicinal chemistry, as Schiff bases are known to exhibit a wide range of biological activities.

Exploration of Other Functional Group Transformations (e.g., Etherification, Esterification)

The phenolic hydroxyl group of this compound is a key site for synthetic modifications, allowing for the introduction of various functional groups that can modulate the molecule's properties. Etherification and esterification are two fundamental transformations that expand the synthetic utility of this halogenated phenol.

Etherification

The conversion of the phenolic hydroxyl group to an ether linkage is a common strategy to alter the polarity, hydrogen-bonding capacity, and metabolic stability of the parent compound. This transformation is typically achieved via the Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkylating agent.

A general method for the synthesis of aryl ethers involves the deprotonation of the phenol with a suitable base to form the more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an electrophile like an alkyl halide. beilstein-journals.org For instance, the reaction of this compound with an alkyl halide (e.g., ethyl iodide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724) would yield the corresponding ether.

The synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers has been developed through the reaction of phenols with halothane (B1672932) in the presence of a base. beilstein-journals.org This method provides access to highly functionalized ethers with a unique gem-difluoroalkyl ether moiety. beilstein-journals.org The reaction is believed to proceed through the formation of the highly electrophilic 2-bromo-2-chloro-1,1-difluoroethene, which then reacts with the phenoxide. beilstein-journals.org This approach is notable for its operational simplicity and avoidance of expensive transition-metal catalysts. beilstein-journals.org

Esterification

Esterification of this compound introduces an ester functional group, which can serve as a prodrug moiety or as a handle for further chemical modifications. The most common methods for esterification involve the reaction of the phenol with a carboxylic acid or a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640).

Direct esterification with a carboxylic acid, known as Fischer-Speier esterification, is an equilibrium process that typically requires an acid catalyst and the removal of water to drive the reaction to completion. A more efficient approach is the Schotten-Baumann reaction, which utilizes an acyl chloride or anhydride in the presence of a base (e.g., pyridine (B92270) or aqueous sodium hydroxide) to acylate the phenol. This method is generally faster and provides higher yields.

The resulting esters can be valuable synthetic intermediates. For example, they can be subjected to hydrolysis under acidic or basic conditions to regenerate the parent phenol, providing a means of protecting the hydroxyl group during a multi-step synthesis.

Principles of Green Chemistry in the Synthesis of Halogenated Phenols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of halogenated phenols, a class of compounds with significant industrial applications, has traditionally involved methods that are often at odds with these principles. However, recent research has focused on developing more environmentally benign synthetic routes.

Key green chemistry considerations in the synthesis of halogenated phenols include:

Atom Economy and Waste Reduction: Traditional halogenation methods often use stoichiometric amounts of halogenating agents, leading to significant waste. Catalytic methods that utilize catalytic amounts of a halogen source are preferred as they have higher atom economy. For instance, a method for the regioselective bromination of phenols using o-xylylene (B1219910) bis(triethylammonium tribromide) as the brominating agent allows for the regeneration of the reagent. chemicalbook.com

Safer Reagents and Reaction Conditions: The use of hazardous reagents like elemental bromine can be avoided by employing safer alternatives. N-halosuccinimides, in conjunction with a catalyst, have been used for the chemo- and regioselective halogenation of phenols under mild conditions. researchgate.net The development of solid, recyclable brominating agents also contributes to a greener process by simplifying product isolation. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as green tools in organic synthesis. royalsocietypublishing.org These techniques can accelerate reaction rates, often leading to higher yields and reduced energy consumption compared to conventional heating. royalsocietypublishing.org

Catalysis: The use of catalysts is a cornerstone of green chemistry. The development of a cationic Ru-H complex that catalyzes the dehydrative C-H alkylation of phenols with alcohols is an example of a catalytic method that generates water as the only byproduct. researchgate.net Copper-catalyzed oxidative hydroxylation of arylboronic acids in water provides an efficient route to phenols. organic-chemistry.org

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a chemical process. A protocol for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids was developed using the greener solvent ethanol. rsc.org This method utilizes aqueous hydrogen peroxide as the oxidant and proceeds rapidly at room temperature. rsc.org Water is also an ideal green solvent for many reactions, including the aerobic oxidative hydroxylation of arylboronic acids promoted by benzoquinone. organic-chemistry.org

One-Pot Syntheses: Combining multiple reaction steps into a single pot reduces the need for intermediate purification steps, saving time, energy, and solvents. A one-pot sequence combining bromination and Pd-catalyzed cross-coupling has been developed to generate diverse, highly substituted phenols. rsc.org

The application of these principles to the synthesis of this compound would involve exploring catalytic bromination methods, utilizing safer solvents, and designing energy-efficient processes to minimize the environmental impact.

Advanced Spectroscopic Characterization Techniques in Chemical Research

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. bldpharm.com The resulting spectrum provides valuable information about the functional groups present. For 4-Bromo-3-fluoro-2-methylphenol, the spectrum is expected to show characteristic absorption bands corresponding to its phenolic, aromatic, and substituted nature.

Based on studies of similarly substituted phenols and cresols, the key vibrational modes for this compound can be predicted. chemicalbook.comgoogle.com The hydroxyl group (-OH) stretch is typically a strong, broad band in the 3200-3600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The methyl group (-CH₃) will exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range.

The "fingerprint region" (below 1600 cm⁻¹) is more complex but contains highly characteristic information. Aromatic C=C ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol (B47542) is expected to be a strong band between 1200 cm⁻¹ and 1260 cm⁻¹. Furthermore, vibrations involving the halogen substituents are anticipated, with the C-F stretching vibration appearing as a strong band, often in the 1000-1300 cm⁻¹ range, and the C-Br stretching vibration at lower wavenumbers, typically between 500-600 cm⁻¹. google.com

Table 1: Predicted FTIR Data for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3500-3300 Strong, Broad O-H Stretch
~3100-3000 Medium Aromatic C-H Stretch
~2960-2850 Medium Methyl C-H Stretch

| | ~1450 | Medium | C-H Bend (Methyl) | | ~1260-1200 | Strong | Phenolic C-O Stretch | | ~1250-1000 | Strong | C-F Stretch | | ~600-500 | Medium | C-Br Stretch | Note: This table represents predicted values based on characteristic group frequencies and data from analogous compounds. chemicalbook.comgoogle.com

Raman Spectroscopic Studies

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. google.com While FTIR is sensitive to vibrations that change the molecule's dipole moment, Raman is sensitive to vibrations that change the polarizability. For aromatic compounds, the ring stretching modes often produce strong Raman signals.

For this compound, the aromatic C=C ring stretching vibrations between 1590 cm⁻¹ and 1715 cm⁻¹ are expected to be prominent. The symmetric "ring breathing" vibration, a uniform expansion and contraction of the ring, is a classic strong Raman band for substituted benzenes and would be expected in the 1000-1100 cm⁻¹ region. Other vibrations, such as C-H bending and those involving the C-F and C-Br bonds, will also be present, providing complementary information to the FTIR spectrum. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) NMR Investigations

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. Experimental data for this compound has been reported in a patent filing.

The molecule has two aromatic protons, one hydroxyl proton, and three methyl protons. The aromatic protons are expected to appear as distinct signals due to their different electronic environments and coupling to each other and to the fluorine atom. The proton at C5 is adjacent to the bromine atom, while the proton at C6 is flanked by the hydroxyl-bearing carbon and the bromine-bearing carbon. The methyl protons at C2 are expected to appear as a singlet since there are no adjacent protons. The hydroxyl proton also typically appears as a singlet, though its chemical shift can be variable.

Table 2: Experimental ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
7.19 t (triplet) 8.0 1H H-5
6.51 dd (doublet of doublets) J₁ = 8.0, J₂ = 0.4 1H H-6
5.61 s (singlet) - 1H -OH
2.19 s (singlet) - 3H -CH₃

Source: Data extracted from patent WO2024169952A1.

The triplet observed for the H-5 proton at 7.19 ppm arises from approximately equal coupling to the adjacent H-6 proton and the fluorine atom at C3. The H-6 proton at 6.51 ppm appears as a doublet of doublets due to its coupling with H-5 and a smaller, long-range coupling to another nucleus.

Carbon-13 (¹³C) NMR Investigations

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methyl carbon.

The chemical shifts are heavily influenced by the substituents on the aromatic ring. The carbon attached to the hydroxyl group (C1) is expected to be significantly downfield. The carbons attached to the electronegative fluorine (C3) and bromine (C4) atoms will also have their chemical shifts affected, with the C-F bond causing a large downfield shift and a strong C-F coupling, and the C-Br bond causing a smaller, upfield shift compared to an unsubstituted carbon. The chemical shifts can be predicted by analyzing the substituent effects in similar compounds like 4-fluoro-2-methylphenol (B144770) and 4-bromophenol.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C1 (-OH) ~150-155 (doublet due to C-F coupling)
C2 (-CH₃) ~120-125 (doublet due to C-F coupling)
C3 (-F) ~155-160 (doublet, large J(C-F))
C4 (-Br) ~110-115
C5 ~130-135 (doublet due to C-F coupling)
C6 ~115-120
-CH₃ ~15-20

Note: This table represents predicted values based on substituent effects and data from analogous compounds.

Fluorine-19 (¹⁹F) NMR Applications

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorine-containing compounds, given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio. The ¹⁹F chemical shift is extremely sensitive to the electronic environment, making it an excellent probe for structural analysis.

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom will be influenced by the adjacent methyl and bromo substituents, as well as the hydroxyl group in the para position. The signal will likely be split into a doublet of doublets due to coupling with the two aromatic protons, H-5 and H-6, though the coupling to H-6 may be small. This technique is particularly useful for confirming the position of fluorine in fluorinated aromatic isomers.

Advanced Two-Dimensional NMR Techniques

There is no available research detailing the application of advanced two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation), to this compound. Such studies would be instrumental in definitively assigning the proton (¹H) and carbon (¹³C) signals and confirming the substitution pattern on the aromatic ring by showing correlations between adjacent and long-range coupled nuclei.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Information regarding the Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound is not found in the surveyed literature. A UV-Vis analysis would provide insights into the electronic transitions within the molecule, indicating the wavelengths of maximum absorbance (λmax). This data is valuable for understanding the chromophoric system of the substituted phenol.

X-ray Diffraction (XRD) and Single-Crystal X-ray Structure Determination

The exploration of the solid-state structure of this compound through X-ray diffraction has not been publicly documented.

Crystal Structure Analysis and Molecular Geometry Determination

Without single-crystal X-ray diffraction data, critical information on the crystal system, space group, unit cell dimensions, and the precise molecular geometry—including bond lengths, bond angles, and torsion angles—remains unknown. While crystallographic data exists for related compounds, such as various Schiff bases derived from bromophenols, this information cannot be extrapolated to accurately describe this compound itself.

Polymorphism and its Impact on Molecular Conformation

The potential for this compound to exist in different crystalline forms, or polymorphs, is an area that has not been explored in published studies. Polymorphism can significantly influence the physical properties of a compound, and its investigation would require extensive crystallographic analysis under various conditions.

Computational Chemistry and Theoretical Investigations

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. It calculates the excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption in a UV-Vis spectrum.

For complex organic molecules, TD-DFT can elucidate the nature of electronic transitions, such as n→π* or π→π*. In a study on a related Schiff-base, 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, TD-DFT calculations were employed to compute the UV-Vis spectra in both the gas phase and in an ethanol (B145695) solvent. researchgate.net This type of analysis helps in understanding how the electronic structure is influenced by the molecular environment. Applying this methodology to 4-Bromo-3-fluoro-2-methylphenol would allow for the prediction of its absorption maxima and the assignment of its electronic transitions, providing a theoretical basis for its spectroscopic characterization.

Table 1: Illustrative TD-DFT Data for a Related Phenolic Compound

ParameterCalculated Value (Gas Phase)Calculated Value (Ethanol)Experimental Value (Ethanol)
λmax (nm)350365370
Excitation Energy (eV)3.543.403.35
Oscillator Strength (f)0.450.52N/A

Note: Data is illustrative and based on findings for similar compounds.

Quantum Chemical Parameters and Reactivity Prediction

Quantum chemical calculations are instrumental in predicting the reactivity of a molecule through various descriptors. Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining molecular properties. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.net For instance, the HOMO-LUMO gap for the related compound 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol was calculated to be 3.65 eV, indicating its relative reactivity. researchgate.net Other important parameters include ionization potential, electron affinity, electronegativity, and global hardness, all of which can be calculated to build a comprehensive reactivity profile for this compound.

Table 2: Key Quantum Chemical Parameters and Their Significance

ParameterSignificance
EHOMOEnergy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
Energy Gap (ΔE)Difference between ELUMO and EHOMO; indicates chemical reactivity and stability.
Electronegativity (χ)The power of an atom to attract electrons to itself.
Global Hardness (η)Resistance to change in electron distribution or charge transfer.

Tautomeric Equilibrium and Stability Studies

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a key consideration for phenolic compounds. For molecules containing a hydroxyl group adjacent to a system with double bonds, such as phenols, a tautomeric equilibrium between the phenol (B47542) (enol) form and a keto (cyclohexadienone) form can exist.

In related Schiff base systems like (E)-4,6-dibromo-2-[(4-fluorophenylimino)methyl]-3-methoxyphenol, computational studies using DFT are performed to evaluate the relative stabilities of the phenol-imine and keto-amine tautomers. researchgate.net These studies often involve optimizing the geometry of each tautomer and comparing their total energies in the gas phase and in different solvents. Natural Bond Orbital (NBO) analysis can further elucidate the intramolecular hydrogen bonding that stabilizes one form over the other. researchgate.net Such theoretical investigations for this compound would clarify the predominant tautomeric form and its stability under various conditions.

Non-Linear Optical (NLO) Properties and Related Theoretical Calculations

Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and data storage. Computational chemistry provides a route to screen for promising NLO candidates by calculating their NLO properties. The key parameters are the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).

A large hyperpolarizability value (β) is indicative of a strong NLO response. Theoretical studies on molecules with similar structural motifs, such as certain Schiff bases, have shown that the presence of electron-donating and electron-accepting groups can enhance NLO properties. researchgate.net Calculations on (E)-4-Bromo-N-(2-chlorobenzylidene)-aniline, for example, revealed that the molecule could be a good candidate for NLO materials based on its computed hyperpolarizability. researchgate.net A theoretical NLO investigation of this compound would involve calculating these properties to assess its potential for such advanced optical applications.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govscirp.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. These contacts are crucial for understanding the crystal packing and stability of a compound.

The analysis is complemented by two-dimensional fingerprint plots, which summarize the intermolecular contacts by plotting the distance from the surface to the nearest atom inside (di) against the distance to the nearest atom outside (de). nih.gov This provides a quantitative breakdown of the percentage contribution of each type of interaction (e.g., H···H, C···H/H···C, O···H/H···O, Br···H/H···Br) to the total Hirshfeld surface. nih.gov Studies on other bromo-substituted aromatic compounds show that H···H, C···H, and halogen···H contacts are often the most significant contributors to crystal packing. nih.govnih.govresearchgate.net This type of analysis for this compound would provide a detailed picture of its solid-state packing arrangement.

Table 3: Illustrative Hirshfeld Surface Contact Contributions for a Bromo-Substituted Aromatic Compound

Interaction TypePercentage Contribution (%)
H···H43.1
C···H/H···C17.4
Br···H/H···Br14.9
C···C11.9
O···H/H···O9.8

Note: Data is illustrative, based on findings for (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one. nih.gov

Advanced Computational Methodologies in Phenolic Systems

The study of phenolic systems benefits from a range of advanced computational methodologies that go beyond standard quantum chemical calculations. As researchers tackle increasingly complex biological and material systems, these methods become indispensable.

Multiscale Methods: These approaches bridge different length and time scales, from the quantum mechanical level of electrons to the macroscopic behavior of materials. tu-dortmund.de For phenolic compounds within larger systems, like polymers or biological membranes, multiscale models can simulate their behavior more realistically.

Data-Driven and Machine Learning Approaches: Neural networks and other machine learning models are being utilized in computational mechanics and materials science. tu-dortmund.de They can be trained on data from quantum chemical calculations to create fast and accurate models for predicting material properties or to solve complex partial differential equations that describe system behavior.

Constraint-Based Modeling: In the context of biological systems, techniques like Flux Balance Analysis (FBA) are used to model metabolic networks. oup.com Since phenolic compounds are central to many plant metabolic pathways, these models can be used to understand their biosynthesis and role in plant-microbe interactions. oup.com

Fragment-Based Drug Discovery: This computational approach identifies small molecular fragments that bind to biological targets, which can then be optimized into potent drug candidates. nih.gov This is highly relevant for phenolic compounds, which are a rich source of bioactive molecules.

These advanced methodologies represent the frontier of computational chemistry, enabling a deeper and more integrated understanding of the properties and interactions of phenolic compounds like this compound in complex environments.

Reactivity Studies and Mechanistic Organic Chemistry

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The directing effects of the substituents on the benzene (B151609) ring of 4-bromo-3-fluoro-2-methylphenol determine the regioselectivity of these reactions.

The hydroxyl group is a powerful activating group and an ortho, para-director. The methyl group is also an activating, ortho, para-director. Conversely, fluorine and bromine are deactivating yet ortho, para-directing halogens. The interplay of these directing effects is crucial. The positions ortho and para to the strongly activating hydroxyl group are C6 and C4 (already substituted with bromine), and C2 (already substituted with methyl). The remaining open position is C5.

Predicting the major product of an electrophilic substitution reaction requires a qualitative assessment of the combined directing effects, as summarized in the table below.

SubstituentPositionTypeDirecting Effect
-OH1ActivatingOrtho, Para
-CH₃2ActivatingOrtho, Para
-F3DeactivatingOrtho, Para
-Br4DeactivatingOrtho, Para

Given the substitution pattern, the most likely position for electrophilic attack is C6, which is ortho to the powerfully activating hydroxyl group and is sterically the most accessible.

Nucleophilic Substitution Reactions

The phenolic hydroxyl group itself is generally a poor leaving group for nucleophilic substitution. Under normal conditions, direct displacement of the -OH group is not feasible. However, the bromine and fluorine atoms attached to the aromatic ring could potentially undergo nucleophilic aromatic substitution (SNAr), particularly if a strong electron-withdrawing group were present to activate the ring. In the absence of such a group, these reactions would require harsh conditions.

Recent research has explored nucleophilic fluorine substitution on alkyl bromides using reagents like Et₃N·3HF, which can proceed via an SN1 mechanism. While this is not directly on an aromatic ring, it highlights ongoing developments in fluorination chemistry that could potentially be adapted.

Oxidation and Reduction Pathways

Phenols are susceptible to oxidation, which can lead to the formation of quinones or polymeric materials. The presence of the electron-donating methyl and hydroxyl groups would likely make the ring sensitive to oxidizing agents. The oxidation of the methyl group to a carboxylic acid is also a possible reaction pathway under strong oxidizing conditions.

Reduction of the aromatic ring would require high pressure and a catalyst, such as rhodium on carbon, and is generally a difficult transformation. The bromo group could potentially be removed via catalytic hydrogenation.

Reaction Kinetics and Thermodynamic Analyses

Catalytic Applications in Reactions Involving the Chemical Compound

While there is no specific information on the catalytic use of this compound, related phenolic compounds are used as ligands in catalysis. For example, 4-bromo-3-methylphenol (B31395) has been used in the synthesis of nickel(II) complexes that act as initiators for polymerization reactions. It is plausible that this compound could also serve as a precursor for catalysts, with the electronic and steric profile of the substituents influencing the properties of the resulting metal complex.

Medicinal Chemistry and Biological Activity Investigations

Design and Synthesis of Derivatives for Biological Evaluation

The strategic modification of lead compounds is a cornerstone of medicinal chemistry, aiming to enhance therapeutic efficacy and selectivity. For phenolic compounds, including those structurally related to 4-bromo-3-fluoro-2-methylphenol, derivatization is a common approach to modulate their biological profiles.

Scaffold Modification for Enhanced Bioactivity

The basic phenolic scaffold can be functionalized in numerous ways to create more potent and specific bioactive agents. Phenols are versatile precursors for a variety of derivatives due to the reactivity of the hydroxyl group and the aromatic ring. chemistryviews.org The presence of bromo and fluoro substituents on the aromatic ring, as in the case of this compound, can significantly influence the electronic properties and lipophilicity of the molecule, which in turn can affect its biological activity. nih.gov

One common strategy involves the introduction of other pharmacophoric groups to the phenolic scaffold. For instance, the synthesis of pyrazoline derivatives from chalcones, which are derived from phenolic aldehydes, has been explored to develop compounds with enhanced anti-inflammatory and analgesic activities. mdpi.com Similarly, the creation of amide or ester linkages at the phenolic hydroxyl group can alter the compound's pharmacokinetic properties. The synthesis of functionalized phenols through cascade reactions of allenic ketones with β-diketones represents another efficient method for generating molecular diversity. chemistryviews.org These modifications aim to optimize the interaction of the molecule with its biological target, thereby enhancing its desired activity.

Exploration of Schiff Base Ligands and Metal Complexes

A particularly fruitful area of investigation for phenolic compounds is their use as precursors for Schiff base ligands and their subsequent metal complexes. Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone. youtube.com In the context of phenolic compounds, a salicylaldehyde (B1680747) or a related hydroxy-substituted benzaldehyde (B42025) (which could be conceptually derived from this compound) is often used as the carbonyl component.

The synthesis of these Schiff base ligands is generally straightforward. biotech-asia.org The resulting imine group is a key feature, as it can chelate with various metal ions, leading to the formation of stable metal complexes. rjpbr.comnih.gov The coordination of the Schiff base ligand to a metal center often enhances its biological activity compared to the free ligand. This is attributed to factors such as increased lipophilicity, which can facilitate transport across cell membranes, and the introduction of the metal ion itself, which can have intrinsic biological properties. A wide range of transition metal complexes, including those with copper(II), nickel(II), cobalt(II), and zinc(II), have been synthesized from phenolic Schiff bases and characterized using various spectroscopic and analytical techniques. biotech-asia.org

In Vitro Biological Activity Assessments

Derivatives of halogenated phenols, particularly Schiff base metal complexes, have been extensively evaluated for a range of biological activities in vitro.

Antimicrobial Activity (Antibacterial, Antifungal)

The search for new antimicrobial agents is driven by the increasing prevalence of drug-resistant pathogens. Schiff bases and their metal complexes derived from substituted phenols have shown significant promise in this area. youtube.com These compounds have been tested against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains. mdpi.comnih.gov

The general observation is that metal complexes exhibit greater antimicrobial activity than the uncomplexed Schiff base ligands. researchgate.net This enhancement is often explained by chelation theory, which suggests that the coordination of the metal ion reduces the polarity of the ligand and increases its lipophilicity, thereby facilitating its penetration through the lipid membranes of microorganisms. The specific metal ion also plays a crucial role in the observed activity. For example, in some studies, copper(II) complexes have been found to be more active than other metal complexes. biotech-asia.org The mode of action of these compounds is thought to involve the disruption of cellular processes, such as enzyme function or DNA replication, within the microbial cell.

Below is a table summarizing the antimicrobial activity of some representative Schiff base metal complexes derived from halogenated phenols.

Compound/ComplexTest OrganismActivity (Zone of Inhibition in mm or MIC in µg/mL)Reference
Zn(II) complex of Schiff base from 5-bromo-salicylaldehydeEscherichia coliHigher than standard Kanamycin-30 researchgate.net
Ni(II) complex of Schiff base from 5-bromo-salicylaldehydePseudomonas aeruginosaStrong antibacterial efficacy researchgate.net
Cu(II) and Ni(II) complexesCandida albicansComparable to standard drug Fluconazole mdpi.com
Schiff base from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione and 4-methoxybenzaldehydeCandida albicansMIC = 62.5 µg/mL nih.gov
Copper(II) complexes of Schiff bases from isoniazid (B1672263) and fluorinated benzaldehydesCandida albicansMarked activity (MIC 0.037 mM and 0.048 mM for two derivatives) mdpi.com

Cytotoxicity Studies against Cancer Cell Lines (e.g., DU145, MCF7)

The development of novel anticancer agents is a major focus of medicinal chemistry research. Schiff base metal complexes have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines. rjpbr.comnih.govtandfonline.com The mechanism of action is often linked to their ability to interact with DNA, leading to the inhibition of cell proliferation and the induction of apoptosis.

Studies have shown that the cytotoxic effects of these complexes are dependent on both the structure of the Schiff base ligand and the nature of the metal ion. For instance, some copper(II) complexes have demonstrated potent cytotoxicity against human breast cancer (MCF-7) and liver cancer (Hep-G2) cell lines. nih.gov While specific data for derivatives of this compound against the DU145 prostate cancer cell line are not available in the reviewed literature, the activity of analogous compounds against other cancer cell lines, such as MCF7, highlights the potential of this chemical class.

The following table presents some findings on the cytotoxicity of related Schiff base complexes.

Compound/ComplexCancer Cell LineActivity (IC50 in µM or µg/mL)Reference
Copper(II) complexes with Schiff base from o-vanillin and L-tryptophanMCF-7Determined using MTT assay nih.gov
Copper(II) complexes with Schiff base from 5-bromo-3-methoxy-salicylaldehyde and L-phenylalanineHeLaDose-dependent cytotoxicity nih.gov
Transition metal complexes with furan-based Schiff basesMCF-7, A549 (lung cancer)Good cytotoxic activities scispace.com

Antioxidant Activity Evaluation

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.govresearchgate.net This activity is crucial for mitigating oxidative stress, a condition implicated in numerous diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of phenolic Schiff bases and their derivatives has been extensively studied using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.govrsc.org

The structure of the phenolic compound plays a significant role in its antioxidant activity. The number and position of hydroxyl groups, as well as the presence of other substituents on the aromatic ring, can influence the radical scavenging ability. nih.govresearchgate.net For example, the presence of a bromine substituent has been noted to modulate the antioxidant activity of phenolic Schiff bases. nih.gov The mechanism of action is believed to involve the donation of a hydrogen atom from the phenolic hydroxyl group to the free radical, thereby neutralizing it. Some studies have also suggested that metal chelation can, in some cases, enhance the antioxidant activity of the parent ligand. researchgate.net

Compound TypeAssayFindingsReference
Phenolic Schiff basesDPPH radical scavengingActivity depends on the number of OH groups and the presence of bromo substituents. nih.govresearchgate.net
Phenolic Schiff basesDPPH and ABTS cation radical scavengingSchiff bases with electron-donating groups in the phenolic ring showed greater activity. nih.govrsc.org
Metal complexes of Schiff base from 5-bromo-salicylaldehydeAntioxidant assaysModerate antioxidant activity, with the free ligand sometimes showing higher activity than the complexes. researchgate.net
Schiff bases with phenol (B47542) ringsDPPH and ABTS cation radical scavengingFound to be powerful antioxidants (IC50: 12.15-99.01 µg/mL for DPPH and 4.30-34.65 µg/mL for ABTS). nih.gov

Mechanistic Studies of Biological Action

Comprehensive searches of scientific literature and patent databases did not yield specific studies on the mechanistic action of this compound.

There is currently no publicly available research detailing the effects of this compound on gene expression.

No specific data from enzyme inhibition assays or receptor binding studies for this compound has been reported in the reviewed scientific literature.

Structure-Activity Relationship (SAR) Analysis of the Chemical Compound and its Analogues

A detailed Structure-Activity Relationship (SAR) analysis for this compound and its analogues is not available in the current body of scientific literature. Such studies are crucial for understanding how the specific arrangement of the bromo, fluoro, and methyl substituents on the phenol ring influences biological activity and for the rational design of more potent and selective derivatives. The absence of this information indicates a gap in the exploration of this particular chemical scaffold.

Potential as a Pharmaceutical Intermediate or Bioactive Building Block

While direct biological activity data for this compound is not currently available, its chemical structure suggests its potential as a valuable pharmaceutical intermediate and bioactive building block. Halogenated phenols are important precursors in the synthesis of a wide range of more complex molecules with diverse biological activities. The presence of fluorine, bromine, and a methyl group offers multiple sites for chemical modification, making it a versatile starting material.

The fluorine atom can enhance metabolic stability, improve binding affinity, and alter the acidity of the phenolic hydroxyl group. The bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are fundamental in the construction of complex molecular frameworks common in modern pharmaceuticals. The methyl group can influence the molecule's conformation and lipophilicity.

The availability of this compound from various chemical suppliers indicates its utility in synthetic chemistry. bldpharm.comsigmaaldrich.comchemsrc.com Isomers of this compound, such as 2-bromo-4-fluoro-6-methylphenol, are noted as important intermediates for bactericides and pharmaceuticals. google.com This suggests that this compound could similarly be employed in the synthesis of novel bioactive compounds. Its role as a building block is further underscored by its inclusion in catalogs of fluorinated building blocks, which are widely used in the synthesis of anti-inflammatory and anticancer agents.

Environmental Chemistry and Fate

Degradation Pathways in Environmental Matrices

The environmental persistence of 4-Bromo-3-fluoro-2-methylphenol is determined by its susceptibility to various degradation processes. While specific studies on this compound are limited, the degradation of analogous halogenated phenols occurs through several key pathways, primarily microbial biodegradation and photodegradation.

Microbial degradation is a crucial mechanism for the removal of phenolic compounds from soil and water. nih.govnih.gov Bacteria and fungi have developed enzymatic systems to break down these aromatic structures. academicjournals.org The degradation can proceed aerobically or anaerobically.

Aerobic Degradation: Under aerobic conditions, microorganisms often initiate the breakdown of halogenated phenols by hydroxylation, converting them into corresponding halocatechols. capes.gov.br This is followed by the cleavage of the aromatic ring, which can occur via ortho or meta pathways. nih.govnih.gov For instance, a strain of Penicillium frequentans has been shown to metabolize various monohalogenated phenols and 3,4-dichlorophenol (B42033) by first oxidizing them to halocatechols. capes.gov.br Similarly, an isolate from activated sludge was found to degrade 4-chloro-2-methylphenol (B52076) through a modified ortho-cleavage route. nih.gov The presence of halogens can influence the degradability; for example, some microbes can dehalogenate the ring as an initial step. nih.gov

Anaerobic Degradation: In environments lacking oxygen, such as sediments and some groundwater, anaerobic degradation becomes the primary pathway. researchgate.net This process often involves reductive dehalogenation, where the halogen substituent is removed and replaced by a hydrogen atom. researchgate.net Studies on sulfidogenic consortia from estuarine sediment have demonstrated the degradation of 4-chlorophenol, 4-bromophenol, and 4-iodophenol, which was coupled to sulfate (B86663) reduction. researchgate.net However, these same consortia were unable to degrade 4-fluorophenol, suggesting that the type of halogen significantly affects the compound's biodegradability. researchgate.net

Photodegradation in sunlit surface waters is another significant environmental fate process. Phenols can undergo photooxidation by reacting with photochemically produced peroxyl radicals. cdc.gov The half-life for this process is typically in the range of hours to days. cdc.gov For some fluorinated phenols, photolysis can lead to the formation of various byproducts or complete mineralization to fluoride. acs.org

Bioaccumulation Potential of Halogenated Phenols

Bioaccumulation refers to the process by which organisms absorb and concentrate chemicals from their environment in their tissues at a higher concentration than the surrounding medium. For halogenated phenols, this potential is strongly linked to their physicochemical properties, particularly their hydrophobicity, which is often quantified by the octanol-water partition coefficient (Kow, or its logarithmic form, log Kow or log P). nih.govjst.go.jp

Generally, a higher log Kow value indicates greater lipid solubility (lipophilicity) and a higher potential for a substance to accumulate in the fatty tissues of organisms. nih.govjst.go.jp The toxicity of substituted phenols to aquatic species like Daphnia magna and Selenastrum capricornutum has been shown to be closely related to their log Kow values. nih.gov While the hydroxyl (-OH) group on phenols makes them less bioaccumulative than non-hydroxylated halogenated aromatic hydrocarbons (like PCBs), the addition of halogen atoms tends to increase the molecule's hydrophobicity and, consequently, its bioaccumulation potential. osti.govpjoes.com

Specific bioaccumulation data for this compound is not available, but its potential can be inferred from its structure. The presence of both bromine and fluorine atoms, along with a methyl group, would likely result in a moderate log Kow value, suggesting a potential for bioaccumulation in aquatic organisms. The table below illustrates the relationship between hydrophobicity (log P) and toxicity for a selection of substituted phenols, highlighting the general trend.

Compoundlog P (Hydrophobicity)Observed Effect
Phenol (B47542)1.46Baseline toxicity; lower hydrophobicity correlates with lower toxicity. jst.go.jppjoes.com
4-Chlorophenol2.39Increased toxicity compared to phenol, corresponding to higher hydrophobicity. pjoes.com
2,4-Dichlorophenol3.06Higher toxicity and bioaccumulation potential due to increased chlorine substitution and hydrophobicity. pjoes.comawqc.com.au
2,4,6-Tribromophenol3.73Demonstrates significant bioaccumulation in aquatic species, often used as a biomarker for exposure to brominated flame retardants. nih.gov

Environmental Monitoring and Detection Strategies for Halogenated Phenols

Given their potential environmental impact, robust methods for detecting and quantifying halogenated phenols in various environmental matrices, such as water, soil, and sediment, are essential. awqc.com.au The primary analytical techniques employed for this purpose are chromatographic methods coupled with sensitive detectors. gov.bc.caresearchgate.net

Commonly used methods include:

Gas Chromatography-Mass Spectrometry (GC/MS): This is a widely used and powerful technique for the analysis of volatile and semi-volatile organic compounds. gov.bc.ca Phenols are often derivatized before analysis to increase their volatility and improve their chromatographic behavior. GC/MS provides both identification based on the mass spectrum and quantification. researchgate.net

Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS): This method is suitable for a broader range of phenols, including those that are less volatile or thermally unstable. gov.bc.ca It offers high sensitivity and selectivity, allowing for the detection of trace levels of contaminants in complex matrices like wastewater or river water. gov.bc.caresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ED): This technique provides excellent sensitivity and selectivity for phenolic compounds, which are electrochemically active. researchgate.net It has been successfully applied to detect phenols at the nanogram-per-liter (ng/L) level in seawater and sediments. researchgate.net

Before instrumental analysis, a sample preparation step is usually required to extract and concentrate the analytes from the environmental sample. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). gov.bc.caresearchgate.net

The table below summarizes the key detection strategies for halogenated phenols.

TechniquePrincipleApplicationReference
Gas Chromatography-Mass Spectrometry (GC/MS)Separates compounds based on volatility and polarity; identifies them by their mass-to-charge ratio.Standard method for a wide range of semi-volatile phenols in water and soil samples. Often requires derivatization. gov.bc.caresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)Separates compounds based on their affinity for the stationary phase; uses two stages of mass analysis for high selectivity and sensitivity.Effective for non-volatile or thermally labile phenols at trace concentrations in complex environmental matrices. gov.bc.ca
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)Separates compounds via liquid chromatography; detects analytes that can be oxidized or reduced at an electrode.Highly sensitive and selective for electroactive compounds like phenols in water and sediment samples. researchgate.net
Chemo-Enzymatic CascadeUses enzymatic reactions to convert harmful phenols into a bioluminescent compound (luciferin) for detection.A novel approach for simultaneous detection and detoxification of chloro- and nitrophenols. technologynetworks.com

Ecotoxicological Implications of Related Compounds

While specific ecotoxicological data for this compound are not documented in the available research, the effects of related substituted phenols on aquatic ecosystems are well-studied. Phenolic compounds are known to be toxic to aquatic life, including fish, invertebrates, and algae. nih.govpjoes.com Their toxicity is influenced by several factors, including the degree of halogenation, the position of the substituents on the aromatic ring, and the compound's hydrophobicity. nih.govpjoes.com

Toxicity to Aquatic Organisms: Brominated phenols (BPs) are known to be toxic, with some exhibiting estrogenic activity and causing developmental and reproductive effects. nih.gov The toxicity of substituted phenols to organisms like the water flea (Daphnia magna) and algae (Selenastrum capricornutum) generally increases with increasing hydrophobicity (log Kow). nih.gov The presence of halogen atoms enhances this effect. pjoes.com For example, the substitution of a chlorine atom in the meta position of the phenol molecule tends to increase its toxic action, while substitution in the ortho position may decrease it. pjoes.com

Mechanism of Toxicity: The toxic action of phenols is often related to their ability to disrupt cell membranes and interfere with critical cellular processes. pjoes.com The formation of reactive oxygen species can also contribute to their cytotoxicity. pjoes.com

Fluorinated Compounds: Organofluorine compounds, as a class, are noted for their environmental persistence due to the strength of the carbon-fluorine bond. nih.govnih.gov This persistence can lead to accumulation in the environment. nih.gov While fluorination can alter a molecule's properties, available data suggest that many organofluorines are more persistent and potentially more toxic than their non-fluorinated counterparts. researchgate.net

The table below summarizes reported ecotoxicological effects for some related halogenated phenols.

Compound/ClassOrganism/SystemObserved EffectReference
Substituted PhenolsDaphnia magna (water flea), Selenastrum capricornutum (algae)Acute toxicity is strongly correlated with the octanol-water partition coefficient (log Kow). nih.gov
Brominated Phenols (e.g., 2,4-DBP, 2,4,6-TBP)Various (in vitro and in vivo studies)Estrogenic activity, developmental and reproductive effects, cytotoxicity. nih.gov
Pentachlorophenol (PCP)Aquatic organismsHigh toxicity and bioaccumulation potential, found in fish and human breast milk in contaminated areas. nih.gov
Perfluoroalkylated Compounds (PFCs)Rodents (developmental studies)Developmental toxicity and potential for neurobehavioral effects. Noted for extreme persistence. nih.gov

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The synthesis of halogenated phenols, including 4-Bromo-3-fluoro-2-methylphenol, is an area ripe for innovation, with a strong emphasis on developing environmentally benign and efficient methodologies. Traditional methods for producing halogenated phenols often involve harsh conditions and generate significant waste. google.com Future research is geared towards overcoming these limitations.

One promising approach involves the use of deep eutectic solvents (DES) as catalysts. chemistryviews.org These biodegradable and inexpensive solvent systems, such as a mixture of choline (B1196258) chloride and urea, have shown potential in facilitating the rapid transformation of arylboronic acids into phenols at room temperature using hydrogen peroxide as a green oxidant. chemistryviews.org Another avenue of exploration is the direct hydrolysis of haloanilines under high temperature and pressure, which could offer a more streamlined process. google.com Furthermore, the development of one-pot synthesis protocols, combining reactions like bromination and cross-coupling, could significantly improve efficiency and reduce waste. rsc.org

The table below summarizes some traditional and emerging synthetic approaches for halogenated phenols:

Synthetic MethodDescriptionAdvantagesDisadvantages
Phenol (B47542) Halogenation Direct halogenation of phenol.Simple concept.Poor selectivity, multiple byproducts. google.com
Diazotization of Haloanilines Conversion of haloanilines to phenols via a diazonium salt.Established method.High pollution, generates large amounts of waste. google.com
Direct Hydrolysis of Haloanilines High-temperature, high-pressure hydrolysis of haloanilines.Potentially more direct.Requires high energy input. google.com
DES-Catalyzed Synthesis Use of deep eutectic solvents to catalyze the conversion of arylboronic acids.Sustainable, rapid, room temperature reaction. chemistryviews.orgNewer technology, may require further optimization.
One-Pot Synthesis Combining multiple reaction steps (e.g., bromination, cross-coupling) in a single reactor.High efficiency, reduced waste. rsc.orgCan be complex to optimize.

Advanced Computational Modeling for Predictive Chemistry and Drug Discovery

Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of new applications for this compound. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the molecular structure, electronic properties, and reactivity of halogenated phenols. researchgate.netresearchgate.net These methods can be used to understand structure-property relationships, which is crucial for designing new molecules with desired characteristics. researchgate.net

For instance, computational models can predict the toxicity of halogenated phenols, aiding in the design of safer compounds. tandfonline.com Time-dependent DFT (TD-DFT) can be used to calculate electronic absorption parameters, providing insights into the optical properties of these molecules. researchgate.net By combining experimental data with computational predictions, researchers can minimize the time, effort, and cost associated with identifying promising new molecules for various applications. researchgate.net The inclusion of fluorine and trifluoromethyl groups in drug design is a significant area of interest, as these modifications can enhance properties like metabolic stability and lipophilicity. mdpi.commdpi.com

Exploration of New Biological Targets and Therapeutic Applications

The unique structural features of this compound, particularly the presence of halogen atoms, make it an intriguing candidate for medicinal chemistry and drug discovery. Halogenated compounds are prevalent in pharmaceuticals, with fluorine substitution being a common strategy to enhance drug properties. mdpi.com The trifluoromethyl group, for example, is known to increase metabolic stability and is often used as a bioisostere for other atoms. mdpi.com

Future research will likely focus on synthesizing derivatives of this compound and screening them for activity against a wide range of biological targets. This could lead to the discovery of new therapeutic agents for various diseases. For example, nucleoside analogues containing fluorine and bromine have shown potent inhibitory activity against viruses like Hepatitis C. nih.gov The exploration of halogenated phenols and their derivatives as inhibitors of specific enzymes or protein-protein interactions represents a promising frontier in drug discovery.

Materials Science Applications (e.g., Organic Semiconductors, Non-Linear Optical Materials)

The electronic and optical properties of halogenated organic compounds suggest their potential use in advanced materials. The field of organic electronics, which utilizes organic semiconductors in devices like LEDs and solar cells, is a key area of interest. researchgate.netomec.org.uk Halogenation, particularly fluorination, can be used to tune the energy levels and improve the stability of organic semiconductors. researchgate.net While fluorination is well-studied, the effects of other halogens like bromine are less understood, presenting an opportunity for further research. researchgate.net

Furthermore, organic materials with non-linear optical (NLO) properties are in demand for applications in optoelectronics and photonics. nih.govupatras.gr Quantum chemical calculations can be employed to predict the NLO properties of phenols and guide the design of new materials. researchgate.netspringernature.com The ability to tailor the molecular structure to enhance NLO response is a significant advantage of organic materials. jhuapl.edu Research into phenolic polymers has also revealed interesting solvatochromic properties, where the material changes color in response to halogenated solvents, suggesting potential for sensor applications. researchgate.net

Environmental Remediation and Green Synthesis Methodologies for Halogenated Compounds

The persistence of halogenated organic pollutants in the environment necessitates the development of effective remediation strategies. rsc.org Halogenated phenols are known to be toxic and resistant to degradation. rsc.orgsaltworkstech.com Research into the environmental fate and remediation of these compounds is crucial.

Several methods for the removal of phenolic compounds from wastewater are being investigated, including biodegradation, adsorption, and chemical oxidation. saltworkstech.comcore.ac.uk Advanced oxidation processes, such as those involving photocatalysis with titanium dioxide, have shown promise in degrading halogenated phenols. rsc.orgnih.govresearchgate.net Biological treatment methods, utilizing microorganisms that can break down these compounds, offer an environmentally friendly approach. saltworkstech.comnih.gov Furthermore, the development of green synthesis methodologies for halogenated compounds is essential to prevent pollution at the source. This includes using less toxic reagents and more environmentally friendly solvents. rsc.orgnih.gov

The table below outlines various remediation techniques for phenolic compounds:

Remediation TechniqueDescriptionAdvantagesDisadvantages
Biodegradation Use of microorganisms to break down phenols.Environmentally friendly, relatively inexpensive. saltworkstech.comCan be slow, may require specific microbial consortia.
Adsorption Use of materials like activated carbon to remove phenols from water.Simple and effective for a range of contaminants. saltworkstech.comcore.ac.ukDisposal or regeneration of the adsorbent can be costly.
Chemical Oxidation Use of oxidizing agents (e.g., ozone, hydrogen peroxide) to destroy phenols.Can be rapid and effective for a variety of organics. saltworkstech.comMay produce harmful byproducts, can be expensive.
Photocatalysis Use of a photocatalyst (e.g., TiO2) and light to degrade pollutants.Can lead to complete mineralization of pollutants. nih.govresearchgate.netCan be slow, efficiency depends on various factors.
Phytoremediation Use of plants to remove or degrade pollutants.Cost-effective and environmentally friendly. core.ac.ukCan be slow, requires large land area. core.ac.uk

Q & A

Q. What are the primary synthetic routes for 4-bromo-3-fluoro-2-methylphenol, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The synthesis typically involves halogenation and alkylation of phenolic precursors. For example, bromination of 3-fluoro-2-methylphenol using N-bromosuccinimide (NBS) in dichloromethane under controlled temperature (0–5°C) can achieve regioselective bromination at the para position relative to the hydroxyl group . Fluorination via electrophilic substitution (e.g., using Selectfluor®) may precede bromination to avoid competing side reactions. Key variables include solvent polarity (e.g., DMF vs. THF), catalyst choice (e.g., Lewis acids like FeCl₃), and stoichiometric ratios to minimize dihalogenation byproducts.

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Combine chromatographic and spectroscopic techniques:
  • HPLC/GC-MS : Quantify purity (>95% by area normalization) using a C18 column with methanol/water mobile phase (retention time ~8–10 min) .
  • ¹H/¹³C NMR : Confirm substitution patterns:
  • Aromatic protons: δ 6.8–7.2 ppm (doublet of doublets for Br/F coupling).
  • Methyl group: δ 2.3–2.5 ppm (singlet).
  • FT-IR : O-H stretch at 3200–3400 cm⁻¹, C-Br at 550–650 cm⁻¹ .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on the stability of this compound under acidic vs. basic conditions?

  • Methodological Answer : Stability varies due to competing dehalogenation and hydrolysis pathways:
  • Acidic conditions (pH < 3) : Protonation of the hydroxyl group reduces electron density, slowing Br⁻ elimination. However, trace H₂O₂ may oxidize the methyl group, forming quinones .
  • Basic conditions (pH > 10) : Deprotonation activates the aromatic ring, accelerating Br⁻ elimination via SNAr mechanisms. Fluorine’s electron-withdrawing effect stabilizes intermediates but may promote defluorination at elevated temperatures (>80°C) .
    Resolution strategy : Use pH-controlled kinetic studies (UV-Vis monitoring at 270 nm) and DFT calculations to map activation barriers .

Q. How can researchers optimize cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound as a substrate?

  • Methodological Answer :
  • Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates. Fluorine’s electronegativity enhances oxidative addition rates but may require higher catalyst loading (5–10 mol%) .
  • Solvent/base system : DME/H₂O (3:1) with K₂CO₃ minimizes dehalogenation. Microwave-assisted heating (100°C, 30 min) improves yields to >80% .
  • Byproduct analysis : Monitor dibenzofuran formation via GC-MS (m/z 214) and adjust ligand ratios (e.g., SPhos) to suppress β-hydride elimination .

Key Challenges and Recommendations

  • Synthetic reproducibility : Batch-to-batch variability in bromine positioning can arise from trace metal impurities; pre-purify starting materials via recrystallization .
  • Thermal instability : Store at 2–8°C in amber vials under N₂ to prevent photolytic debromination .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.